
VH032 analogue-1
Structure
2D Structure

3D Structure
Eigenschaften
Molekularformel |
C23H30N4O5S |
---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1 |
InChI-Schlüssel |
MLXIIIXJJLAGSR-MSOLQXFVSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Beschreibung
Overview of the Ubiquitin-Proteasome System in Biological Regulation
The Ubiquitin-Proteasome System (UPS) is a primary mechanism for controlled protein degradation in eukaryotic cells. tocris.comcreative-diagnostics.com This highly regulated process is essential for maintaining cellular protein quality control (proteostasis) and is involved in a vast array of biological functions, including cell cycle progression, DNA repair, immune responses, and signal transduction. tocris.compreprints.orgmdpi.com The system functions by marking unwanted or damaged proteins for destruction. tocris.com This marking process, known as ubiquitination, involves a three-step enzymatic cascade (E1 activation, E2 conjugation, and E3 ligation) that attaches a small regulatory protein called ubiquitin to the target protein. oup.com The attachment of a polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, a large protein complex, to recognize, unfold, and degrade the tagged protein. creative-diagnostics.com Dysregulation of the UPS is implicated in various human diseases, including cancer and neurodegenerative disorders. creative-diagnostics.compreprints.org
The von Hippel-Lindau (VHL) Protein in Cellular Processes
The von Hippel-Lindau (VHL) tumor suppressor protein is a key player in cellular oxygen sensing and is frequently mutated in VHL disease, a hereditary cancer syndrome. biorxiv.orgbiorxiv.org Its best-characterized function is as a component of an E3 ubiquitin ligase complex. nih.govrsc.org
The VHL protein serves as the substrate recognition subunit (SRS) of the Cullin-2 RING E3 ubiquitin ligase complex, often denoted as CRL2^VHL. nih.govresearchgate.netd-nb.info This complex is composed of VHL, Cullin-2 (Cul2), Elongin B, Elongin C, and Rbx1. d-nb.info In this assembly, VHL is responsible for identifying and binding to specific target proteins, thereby bringing them to the enzymatic core of the ligase to be ubiquitinated. rsc.orgresearchgate.net The ability of VHL to form this complex is crucial for its tumor suppressor function. d-nb.info
The most well-documented substrate for the CRL2^VHL complex is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. biorxiv.orgnih.govpnas.org Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated by prolyl hydroxylase enzymes. pnas.orgpnas.org This post-translational modification creates a binding site that is recognized by the β-domain of the VHL protein. researchgate.netpnas.org This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, keeping its levels low. pnas.orgembopress.org
In low oxygen conditions (hypoxia), the prolyl hydroxylases are inactive, and HIF-α is not hydroxylated. pnas.org Consequently, VHL cannot recognize or bind to HIF-α, which then stabilizes, accumulates, and translocates to the nucleus. embopress.orgpharmgkb.org In the nucleus, it promotes the transcription of genes involved in adapting to low oxygen, such as those related to angiogenesis (e.g., vascular endothelial growth factor or VEGF), which is why VHL-deficient tumors are often highly vascularized. pnas.orgembopress.org
Role of VHL as a Substrate Recognition Subunit of CRL2^VHL E3 Ubiquitin Ligase
Historical Development of VHL Ligands in TPD Research
The journey to develop potent and specific ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of Targeted Protein Degradation (TPD), has been a multi-year effort marked by significant breakthroughs. The VHL protein is a substrate recognition subunit of the Cullin 2 RING-VHL E3 ligase (CRL2^VHL^), which is integral to the ubiquitin-proteasome system (UPS). nih.govtandfonline.com The primary function of the UPS is to degrade intracellular proteins, and hijacking this system with technologies like proteolysis-targeting chimeras (PROTACs) has emerged as a promising therapeutic strategy. nih.govmdpi.com PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target. mdpi.comfrontiersin.org The availability of high-quality, small-molecule E3 ligase ligands is fundamental to this process. nih.gov
The initial efforts to target VHL were based on its natural substrate, the α-subunit of the hypoxia-inducible factor (HIF-1α). mdpi.com Under normal oxygen conditions, specific proline residues on HIF-1α are hydroxylated, allowing VHL to recognize, ubiquitinate, and target it for proteasomal degradation. nih.govtandfonline.com This interaction became the foundation for ligand development. Early VHL ligands were peptidic, mimicking the minimal binding motif of HIF-1α, such as the seven-amino-acid sequence ALAPYIP used in 2004. frontiersin.org However, these peptide-based ligands suffered from poor cell permeability, limiting their therapeutic potential. frontiersin.org
A major advancement occurred in 2012 with the first disclosure of a non-peptidic, small-molecule VHL ligand by the Ciulli and Crews groups. tandfonline.commdpi.com This breakthrough, achieved through rational, structure-guided design, opened the door for the development of cell-permeable and biologically active PROTACs. frontiersin.orgmdpi.com These initial small molecules, derived from hydroxyproline (B1673980), exhibited micromolar activity. mdpi.com
Continued structure-guided optimization led to the landmark discovery of VH032 in 2014 by the Ciulli lab. mdpi.comresearchgate.net VH032, a potent VHL binder with a nanomolar binding affinity, incorporated a distinctive thiazole (B1198619) group. mdpi.comnih.gov This compound became a cornerstone for VHL-based TPD research and was famously incorporated into MZ1, one of the first and most effective VHL-based PROTACs designed to degrade Bromodomain and Extra-Terminal domain (BET) proteins. mdpi.comnih.gov The development of VH032 and its analogues highlighted the importance of optimizing interactions and lipophilicity to enhance binding affinity and cell permeability. mdpi.comresearchgate.net
Further refinement of the VH032 scaffold led to the development of next-generation ligands with even greater potency. In 2018, structure-guided optimization that focused on increasing the lipophilicity of the VHL ligands resulted in compounds like VH101 and VH298 , which exhibited significantly improved binding affinities to the VHL protein. mdpi.comresearchgate.net
Within this landscape of continuous improvement, VH032 analogue-1 emerged as a derivative of the original VH032 compound. smolecule.com It is a small molecule specifically designed with modifications to enhance its binding affinity and biological activity, making it a valuable tool for developing PROTACs. smolecule.com this compound serves as a key intermediate in the synthesis of VHL-based PROTACs, designed to allow for the removal of a protective group under acidic conditions for direct use in PROTAC assembly. medchemexpress.com Its unique structural features allow it to effectively recruit VHL, facilitating the targeted degradation of proteins more efficiently than some of its predecessors. smolecule.com The evolution from peptidic inhibitors to highly optimized small molecules like VH032 and its analogues has been crucial for the rapid expansion of TPD, enabling the degradation of over 40 proteins, including previously "undruggable" targets. researchgate.net
Table 1: Binding Affinities of Key VHL Ligands
This table summarizes the reported dissociation constants (KD) or half-maximal inhibitory concentrations (IC50) for several key VHL ligands, illustrating the progression of binding affinity through continued research and development.
Compound | Binding Affinity (KD or IC50) | Year Reported | Key Feature/Improvement |
VHL Ligand 17 | Micromolar activity | 2012 | First-generation non-peptidic small molecule. mdpi.com |
VH032 | KD = 185 nM mdpi.com | 2014 | Thiazole-based ligand with nanomolar affinity. mdpi.comresearchgate.net |
VH101 | KD = 16 nM mdpi.com | 2018 | Optimized lipophilicity for higher binding affinity. mdpi.com |
VH298 | KD = 52 nM mdpi.com | 2018 | Optimized lipophilicity and cell permeability. mdpi.comresearchgate.net |
This compound | Enhanced binding affinity | - | Derivative of VH032 with improved activity. smolecule.com |
Vh032 Analogue 1: Genesis and Research Context
Derivation and Relationship to Parent Compound VH032
VH032 analogue-1 is a direct chemical descendant of VH032, a potent inhibitor of the VHL-HIF-1α interaction. medchemexpress.com The core structure of this compound retains the essential pharmacophore required for binding to the VHL protein. The key structural modification in this compound is the incorporation of a tert-butoxycarbonyl (Boc) protecting group. medchemexpress.com This group is attached via an ethylamine (B1201723) linker to the core VH032 scaffold. smolecule.com
The IUPAC name for this compound is tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate. smolecule.com This protected amine functionality is the primary feature that distinguishes it from the parent VH032. The purpose of this modification is to facilitate the controlled, stepwise synthesis of PROTACs. The Boc group can be readily removed under acidic conditions, unmasking a reactive amine that can then be coupled to a linker and a ligand for a target protein. medchemexpress.com
Compound Name | Molecular Formula | Key Structural Feature |
VH032 | C24H32N4O4S | Core VHL ligand structure. nih.gov |
This compound | C23H30N4O5S | VH032 core with a Boc-protected amine linker. smolecule.com |
VH032 as a Foundational VHL Ligand in Chemical Biology
The significance of this compound is best understood in the context of its parent compound, VH032. VH032 is a well-characterized and potent ligand for the VHL E3 ligase. medchemexpress.com Its ability to bind to VHL with high affinity has made it a cornerstone in the development of chemical tools to probe the biology of the ubiquitin-proteasome system. nih.gov
Researchers have utilized VH032 as a foundational scaffold to create a variety of chemical probes. A notable example is the development of fluorescently labeled VH032 derivatives, such as BODIPY FL VH032. nih.govacs.org These probes have been instrumental in the development of high-throughput screening assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays. nih.govacs.org These assays are critical for the discovery and characterization of new VHL ligands. acs.org The development of such tools has accelerated research into the VHL-mediated pathways and the identification of new potential therapeutic agents. acs.org
The binding affinity of VH032 and its derivatives to the VHL protein complex has been extensively studied and quantified.
Ligand | Assay Type | Binding Affinity (IC50/Kd) |
VH032 | TR-FRET | IC50: 77.8 nM acs.org |
VH298 | TR-FRET | IC50: 44.0 nM acs.org |
BODIPY FL VH032 | TR-FRET | Kd: 3.01 nM nih.govacs.org |
Significance of this compound as a PROTAC Synthetic Intermediate
The primary and most critical role of this compound is as a synthetic intermediate in the construction of PROTACs. medchemexpress.com PROTACs are bifunctional molecules composed of a ligand for an E3 ligase (like VHL), a ligand for a target protein, and a chemical linker that connects the two. The design and synthesis of effective PROTACs require a modular and efficient chemical strategy.
This compound is specifically designed to facilitate this modular synthesis. medchemexpress.com The presence of the Boc-protected amine provides a convenient chemical handle. medchemexpress.com In the process of PROTAC synthesis, the this compound can be deprotected to reveal a primary amine. medchemexpress.com This amine can then be readily coupled to a linker, which is subsequently attached to a ligand for the protein of interest. This stepwise approach allows for the systematic variation of the linker and the target protein ligand, enabling the optimization of the final PROTAC molecule for desired properties such as potency and selectivity.
The strategic placement of the protected linker attachment point on the VH032 core is crucial. It is positioned in a way that does not significantly interfere with the binding of the VHL ligand to its target protein. researchgate.net Various points on the VH032 scaffold have been explored for linker attachment, and the use of intermediates like this compound provides a reliable method for incorporating these linkers. tandfonline.com The development of such well-designed synthetic intermediates has been a significant enabler for the rapid expansion and advancement of PROTAC technology.
Synthetic Methodologies and Chemical Derivatization of Vh032 Analogues
Established Synthetic Routes for VH032 and Key Intermediates
Several synthetic strategies have been established for the preparation of VH032, converging on the formation of key intermediates. rsc.org The primary approaches include C-H arylation, benzonitrile (B105546) reduction, and Suzuki-Miyaura cross-coupling, often employing protected amine derivatives to ensure selectivity and yield. rsc.orgresearchgate.net These methods provide access to the crucial biaryl core structure of the ligand. uni-bonn.de
Palladium-catalyzed C-H (direct) arylation is a prominent method for synthesizing the core structure of VH032. nih.gov This reaction typically involves the coupling of 4-methylthiazole (B1212942) with a substituted aryl halide, such as 4-bromobenzylamine (B181089) or its derivatives. rsc.orgrsc.org The use of a Boc-protected benzylic amine, like tert-butyl(4-bromobenzyl)carbamate, is common in this approach. nih.gov Different palladium catalysts, including Palladium(II) acetate (B1210297) (Pd(OAc)₂) and PEPPSI-IPr, have been utilized, with the choice of catalyst impacting reaction efficiency and byproduct formation. rsc.orgresearchgate.net For instance, the C-H arylation of 4-methylthiazole with 4-bromobenzonitrile (B114466) has been shown to proceed in excellent yields using catalysts like Pd-PEPPSI-IPr in DMA. rsc.org This strategy is advantageous as it can circumvent some of the problematic steps associated with other routes. rsc.org
An alternative and historically significant route to a key VH032 intermediate involves the reduction of an aromatic nitrile. rsc.org This strategy often begins with the C-H arylation of 4-methylthiazole and 4-bromobenzonitrile to form 4'-(4-methylthiazol-5-yl)-[1,1'-biphenyl]-4-carbonitrile. rsc.orguni-bonn.de The subsequent reduction of the nitrile group to a benzylamine (B48309) has been accomplished using reagents such as sodium borohydride (B1222165) in the presence of cobalt chloride. uni-bonn.de However, this step has been reported to be challenging and yield-limiting in some protocols, leading to difficulties in purification due to the formation of precipitates. rsc.orguni-bonn.de To overcome these limitations, alternative reduction methods and synthetic pathways have been explored. rsc.org
The Suzuki-Miyaura cross-coupling reaction offers another robust method for forming the central carbon-carbon bond of the VH032 biaryl scaffold. rsc.orgresearchgate.net This palladium-catalyzed reaction typically joins an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.org In the context of VH032 synthesis, this could involve coupling a thiazole-containing boronic acid derivative with a bromobenzylamine derivative, or vice versa. rsc.orgresearchgate.net While effective, this route may employ more costly reactants compared to C-H arylation approaches. rsc.org The reaction is performed under basic conditions and is valued for its versatility and functional group tolerance. libretexts.org
Table 1: Comparison of Key Synthetic Strategies for VH032 Intermediates
Synthetic Method | Key Reagents & Catalysts | Description | Citations |
---|---|---|---|
C-H Arylation | 4-methylthiazole, 4-bromobenzylamine derivative, Pd(OAc)₂ or Pd-PEPPSI-IPr, Base (e.g., KOAc, K₂CO₃) | Direct coupling of a C-H bond on the thiazole (B1198619) ring with an aryl halide. Efficient and avoids problematic reduction steps. | rsc.orgnih.govrsc.org |
Benzonitrile Reduction | Aryl nitrile intermediate, Sodium borohydride (NaBH₄), Cobalt chloride (CoCl₂) | Reduction of a nitrile group to a primary amine. Can be yield-limiting and present purification challenges. | rsc.orguni-bonn.de |
Suzuki-Miyaura Coupling | Aryl boronic acid/ester, Aryl halide, Palladium catalyst (e.g., PdCl₂(dppf)), Base | Palladium-catalyzed cross-coupling to form the biaryl C-C bond. A versatile but potentially more expensive route. | rsc.orgresearchgate.netlibretexts.org |
Throughout the synthesis of VH032 and its analogues, the protection of reactive amine groups is essential to prevent unwanted side reactions. rsc.org The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the benzylic amine. uni-bonn.denih.gov This strategy allows for coupling reactions, such as C-H arylation or Suzuki-Miyaura, to proceed on other parts of the molecule without interference from the amine. rsc.org For instance, tert-butyl(4-bromobenzyl)carbamate is a key starting material in several synthetic routes. nih.gov Following the necessary coupling and amidation steps, the Boc group is typically removed under acidic conditions. researchgate.netrsc.org A common deprotection strategy involves treating the Boc-protected intermediate with a mixture of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), which efficiently yields the free amine required for subsequent steps or as the final product. rsc.orgrsc.org
Suzuki-Miyaura Cross-Coupling Methods
Specific Synthesis of VH032 Analogue-1
This compound is a derivative of VH032 designed specifically as a key building block for the synthesis of PROTACs. medchemexpress.commedchemexpress.cn It functions as a ligand for the VHL protein and is structured for straightforward incorporation into larger, heterobifunctional degrader molecules. medchemexpress.com
The defining feature of this compound is the presence of a protective group that can be readily removed under acidic conditions, unmasking a reactive site for direct use in PROTAC synthesis. medchemexpress.commedchemexpress.cn This precursor is an intermediate where the terminal amine, typically from the leucine (B10760876) component of the final VH032 structure, is protected. nih.govrsc.org Based on standard synthetic strategies, this is generally a Boc group. The protected analogue provides a stable, easy-to-handle compound that can be coupled with a linker or a linker-warhead combination. The final step in preparing the PROTAC's VHL-binding component involves the deprotection of this analogue. This is achieved by exposing the molecule to acidic conditions, which cleaves the protecting group to reveal the free amine. medchemexpress.commedchemexpress.com This newly exposed amine can then undergo an amidation reaction to complete the assembly of the final PROTAC molecule. researchgate.netnih.gov This modular approach is fundamental to the diversity-oriented synthesis required for building PROTAC libraries. nih.gov
Chemo-Enzymatic and Stereoselective Synthetic Approaches to VH032 Analogues
The development of analogues for the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, leverages sophisticated synthetic strategies to achieve high potency and selectivity. Chemo-enzymatic and stereoselective approaches are paramount in this endeavor, enabling the precise installation of chiral centers and functional groups that are critical for effective binding to the VHL protein. These methodologies allow for the creation of structurally diverse libraries of compounds for structure-activity relationship (SAR) studies and the optimization of lead candidates for targeted protein degradation.
Stereoselective synthesis, in particular, has been instrumental in modifying the core structure of VH032 to enhance its properties. A significant focus has been on the stereospecific functionalization of the hydroxyproline (B1673980) (Hyp) ring and the benzylic position of the ligand. For instance, a key strategy involves the stereoselective introduction of fluorine atoms into the Hyp moiety. Inspired by synthetic work on kainic acid analogues, researchers have developed a method for the stereoselective fluorination of a 9-phenyl fluorenyl (Pf)-protected silyl (B83357) enol ether intermediate derived from a ketone precursor. acs.orgnih.gov Treatment of this intermediate with the electrophilic fluorinating agent Selectfluor yields a fluorinated ketone as a single diastereoisomer. acs.orgnih.gov This approach has led to the synthesis of (3R,4S)-3-fluoro-4-hydroxyproline (F-Hyp) containing VH032-derivatives, which were found to recapitulate the binding mode of the original VH032 ligand. acs.orgnih.govscispace.com Structural studies confirmed that VHL exhibits a highly stereoselective recognition for the (3R,4S)-F-Hyp epimer over the (3S,4S) version. acs.orgnih.gov
Another successful stereoselective modification is the methylation of the benzylic position on the "right-hand side" (RHS) of the VH032 scaffold. nih.gov This stereoselective installation of a methyl group has been shown to significantly improve binding affinity. nih.govresearchgate.net For example, an analogue of VH032 featuring this benzylic methylation demonstrated a twofold improvement in binding affinity compared to the parent compound. nih.gov This highlights the importance of precise stereochemical control in targeting a sub-pocket within the VHL binding site. nih.govresearchgate.net
While direct chemo-enzymatic total synthesis of VH032 is not extensively documented, the principles of this approach offer powerful theoretical applications for creating its analogues. Chemo-enzymatic synthesis merges the efficiency and selectivity of enzymatic transformations with the versatility of traditional organic chemistry. beilstein-journals.org A primary application of this strategy is in enzymatic kinetic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the easy separation of stereoisomers. For example, a lipase (B570770) from Candida antarctica can be used for the preferential acylation of a racemic alcohol, yielding an acylated product and the unreacted alcohol in high enantiomeric excess. researchgate.net This type of resolution could be applied to a racemic intermediate during the synthesis of a VH032 analogue, ensuring the correct stereochemistry at a key chiral center.
Furthermore, enzymes can be employed for regio- and stereoselective late-stage functionalization of complex molecular scaffolds. beilstein-journals.org This would allow for the diversification of a common VH032 precursor into a library of analogues with modifications at specific positions, which would be challenging to achieve through purely chemical methods due to the need for extensive protecting group strategies.
The table below summarizes key stereoselective modifications applied in the synthesis of VH032 analogues.
Modification | Synthetic Strategy | Key Reagent/Enzyme | Outcome | Reference |
Hyp Fluorination | Electrophilic fluorination of a silyl enol ether intermediate. | Selectfluor | Synthesis of a single diastereoisomer of the fluorinated ketone precursor, leading to (3R,4S)-F-Hyp analogues. | acs.orgnih.gov |
Benzylic Methylation | Stereoselective installation of a methyl group on the RHS phenylene unit. | Not specified | Two-fold improvement in binding affinity to VHL compared to VH032. | nih.govresearchgate.net |
Side Chain Cyclization | Replacement of the tert-leucine moiety with conformationally constrained cyclic amino acids. | Phenylglycine, Proline, Hydroxyproline, Pipecolic acid | Generated analogues with varied steric constraints to probe the binding pocket; the six-membered ring pipecolic acid analogue was the best binder in the series. | acs.org |
Kinetic Resolution (Conceptual) | Lipase-catalyzed acylation of a racemic alcohol intermediate. | Candida antarctica lipase | Separation of enantiomers to provide stereochemically pure building blocks for synthesis. | researchgate.net |
Structure Activity Relationship Sar Studies and Ligand Optimization
Identification of Key Structural Motifs for VHL Binding
The binding of small molecule ligands to VHL is anchored by the mimicry of the hypoxia-inducible factor 1α (HIF-1α) peptide's interaction with the VHL protein. nih.govdomainex.co.uk The central (2S,4R)-4-hydroxyproline (Hyp) core is a critical structural motif, recapitulating the essential interactions observed between HIF-1α and VHL. tandfonline.com The hydroxyl group of the Hyp moiety forms crucial hydrogen bonds with the side chains of Ser111 and His115 within the VHL binding pocket. nih.govacs.org Additionally, the carbonyl group of the ligand's right-hand side (RHS) interacts with the hydroxyl group of Tyr98, while the amide -NH group forms a hydrogen bond with the backbone carbonyl of His110. nih.govpeerj.com These interactions are fundamental for anchoring the ligand in the binding site.
Rational Design and Structure-Guided Optimization
The rational design of more potent VHL inhibitors has been heavily reliant on structural biology, particularly the analysis of co-crystal structures of VHL in complex with its ligands.
Analysis of VHL-Ligand Co-crystal Structures
The availability of co-crystal structures, such as that of VH032 bound to the VHL-ElonginB-ElonginC (VCB) complex (PDB: 4W9H), has provided invaluable atomic-level insights into the binding mode. nih.govbiorxiv.orgacs.org These structures have confirmed that the key hydrogen bonding interactions around the Hyp core are preserved, mimicking those of the native HIF-1α peptide. nih.gov For instance, the structure of VCB in complex with ligand 7 (a VH032 analogue) clearly shows the t-butyl group pointing towards a structural water molecule within the LHS pocket. acs.org This detailed structural information allows for a targeted, group-based optimization strategy to enhance ligand potency and permeability. nih.gov
Role of Specific VHL Binding Pocket Residues (e.g., Tyr98, His110, Ser111, His115)
Specific residues within the VHL binding pocket play a pivotal role in ligand recognition and affinity.
Tyr98: The phenolic hydroxyl group of Tyr98 forms a crucial hydrogen bond with the RHS carbonyl of the ligand. nih.govpeerj.com
His110: The backbone carbonyl of His110 acts as a hydrogen bond acceptor for the RHS amide -NH of the ligand. nih.govdisprot.org
Ser111 and His115: The side chains of these residues form hydrogen bonds with the hydroxyl group of the ligand's Hyp core. nih.govacs.orgnih.gov This interaction is critical for orienting the ligand correctly within the binding site.
The LHS pocket, shaped by residues including Phe91, Tyr112, Asn67, and Arg69, primarily engages in hydrophobic and van der Waals interactions with the LHS of the ligand. nih.gov The flexibility of Arg69, in particular, has been exploited in the design of analogues with modified LHS groups. researchgate.net
Impact of Chemical Modifications on Binding Affinity and Cellular Activity
Systematic chemical modifications of the VH032 scaffold have been undertaken to improve its pharmacological properties.
Left-Hand Side (LHS) Substitutions and Their Effects
The LHS of VH032, which consists of an N-acetyl tert-leucine group, has been a major focus for optimization. nih.gov Analysis of the VH032-VCB co-crystal structure revealed that the terminal acetamide (B32628) group only partially fills the LHS pocket, suggesting that this region could be further optimized to improve binding. acs.org
Researchers have explored replacing the tert-butyl group of the tert-leucine with various cyclic moieties to probe the LHS pocket.
Cyclopropyl (B3062369) Modifications: Replacing the two methyl groups of the tert-butyl with a cyclopropyl group led to a slight improvement in both binding affinity and cellular activity. acs.org Further derivatization, such as adding a cyano group to the cyclopropyl ring, resulted in a two-fold increase in both binding affinity and cellular potency compared to the parent compound. researchgate.net
Cyclobutyl Modifications: Expanding the cyclopropyl ring to a cyclobutyl moiety resulted in a slight decrease in binding affinity but an increase in cellular activity. nih.govacs.org This enhancement in cellular potency is likely due to the increased lipophilicity of the cyclobutyl group, which improves cell membrane permeability. acs.org The co-crystal structure of a cyclobutyl-containing inhibitor bound to VCB showed that the cyclobutyl group fills the far LHS of the pocket and induces a conformational change in the side chain of Arg69. acs.org
Azetidine (B1206935) Modifications: The incorporation of an N-acetylated azetidine was found to be unfavorable for both binding potency and cellular activity, highlighting the narrow structural tolerance within the LHS cyclopropyl motif. nih.gov
The table below summarizes the effects of these modifications on binding affinity and cellular activity.
Modification on LHS | Effect on Binding Affinity | Effect on Cellular Activity | Reference(s) |
Cyclopropyl | Slight improvement | Slight improvement | acs.org |
Cyclobutyl | Slight decrease | Increased | nih.govacs.org |
Oxetane | Maintained | Decreased (4-fold) | acs.org |
Azetidine (N-acetylated) | Unfavorable | Unfavorable | nih.gov |
Introduction of Amide Mimetics and Bioisosteres (e.g., Thioamides)
The replacement of amide bonds with bioisosteres like thioamides has been investigated to modulate the electronic and conformational properties of VH032 analogues. researchgate.netacs.org The rationale for this substitution lies in the potentially stronger n→π* interaction between two thioamides compared to their oxoamide (B1213200) counterparts, which could enhance structural stability. researchgate.net The cocrystal structure of VH032 bound to the VHL-ElonginB-ElonginC (VCB) complex suggests a trans amide conformation around the hydroxyproline (B1673980) core, which is compatible with such an n→π* interaction. researchgate.netnih.gov
However, synthetic efforts to incorporate a thioamide on the left-hand side (LHS) of the molecule, specifically at the sterically hindered tert-leucine residue of VH032, proved challenging. nih.govnih.gov This led researchers to use an alanine-containing derivative as a model system. nih.govresearchgate.net In this series, introducing a single thioamide on the LHS resulted in a modest, two-fold decrease in binding affinity. nih.gov In contrast, substitutions on the right-hand side (RHS) or the creation of a duplex thioamide analogue led to a significant 10- to 40-fold loss in binding affinity. nih.gov This substantial decrease is primarily attributed to the destabilization of a critical hydrogen bond interaction between the RHS carbonyl group and the side chain of Tyr98 in the VHL binding pocket. nih.gov
Compound | Modification | Relative Binding Affinity vs. Parent Compound |
---|---|---|
Alanine-based VH032 Analogue (Parent) | Standard Amide Bonds | Reference |
LHS Thioamide Analogue | Thioamide replaces LHS amide | ~2-fold loss nih.gov |
RHS Thioamide Analogue | Thioamide replaces RHS amide | 10- to 40-fold loss nih.gov |
Duplex Thioamide Analogue | Thioamides replace both LHS and RHS amides | 10- to 40-fold loss nih.gov |
Right-Hand Side (RHS) Modifications and Their Effects
The RHS of VH032, comprising the benzylamine (B48309) group linked to a thiazole (B1198619) ring, plays a crucial role in anchoring the ligand to the VHL protein. uni-bonn.de Modifications in this region have been a major focus of optimization to improve potency and physicochemical properties like permeability. domainex.co.uk
Ring System Modifications (e.g., Thiazole, Phenyl)
The nature of the aromatic ring system on the RHS is a key determinant of binding affinity. The 4-methylthiazole (B1212942) group found in VH032 is the result of extensive optimization. nih.govacs.org Studies comparing various five-membered heterocycles found that a 4-methylthiazole (ligand 5 ) provided superior potency (Kd = 3.3 µM in an early series) compared to oxazole (B20620) or isoxazole (B147169) rings. acs.org Within both thiazole and oxazole series, methylation at the 4-position of the heterocycle consistently improved binding affinity. acs.org
The phenyl ring linking the hydroxyproline core to the terminal heterocycle also influences binding, engaging in a π-π stacking interaction with Tyr98 of VHL. nih.govnih.gov This interaction favors electron-poor aromatic systems on the ligand's RHS. acs.org While replacing the phenyl ring with larger bicyclic systems like naphthalene (B1677914) or quinoline (B57606) was tolerated, it did not lead to improved affinity. acs.org In a different optimization strategy, the terminal thiazole was replaced by a phenyl ring to enhance cell permeability, establishing a new baseline scaffold for further modifications. domainex.co.uk
Compound Series | RHS Heterocycle | Binding Affinity (Kd) |
---|---|---|
Analogue 1 | Oxazole | 22.2 µM acs.org |
Analogue 2 | 4-Methyloxazole | 10.2 µM acs.org |
Analogue 3 | Thiazole | 7.1 µM acs.org |
Analogue 4 (ligand 5) | 4-Methylthiazole | 3.3 µM acs.org |
Conformationally Restricted Systems
To probe the optimal geometry for binding, researchers have introduced conformational constraints into the RHS of VH032 analogues. One approach involved installing an alkyl bridge between the benzylic carbon and the adjacent phenyl ring, effectively "locking" the structure. acs.org However, this induced rigidity proved detrimental to binding. Ligands incorporating this modification (compounds 34-37 ) exhibited significantly reduced affinity (Kd > 1 µM) compared to their more flexible, non-restricted counterparts. acs.org This suggests that a degree of conformational flexibility in the RHS is necessary to achieve the optimal bound-state geometry within the VHL pocket. In other contexts, such as PROTAC design, introducing a rigid para-disubstituted aryl linker was explored to mimic specific conformations. explorationpub.com
Compound | RHS Modification | Binding Affinity (Kd) |
---|---|---|
Compound 31 | Flexible (S)-benzylic methyl | < 80 nM acs.org |
Compound 36/37 | Conformationally restricted (locked) | > 1 µM acs.org |
Hydroxyproline (Hyp) Core Substitutions (e.g., Fluorination)
The (2S,4R)-4-hydroxyproline (Hyp) core is the cornerstone of VHL ligand recognition, mimicking the post-translationally modified proline residue in its natural substrate, HIF-1α. nih.gov The 4-hydroxyl group is essential for a network of hydrogen bonds with Ser111, His115, and Tyr98. acs.org Modifications to this central pyrrolidine (B122466) ring have been explored, with a focus on fluorination, which can influence ring pucker and hydrogen bond acidity. nih.gov
Compound | Hydroxyproline Core | Relative Binding Affinity vs. Parent Compound |
---|---|---|
VH032 Analogue | (2S,4R)-4-hydroxyproline (Hyp) | Reference nih.gov |
(3R,4S)-F-Hyp Analogue | (2S,3R,4S)-3-fluoro-4-hydroxyproline | Comparable acs.orgnih.gov |
(3S,4S)-F-Hyp Analogue | (2S,3S,4S)-3-fluoro-4-hydroxyproline | Considerably lower nih.gov |
N-Terminal Amide and Ester Derivatives
The N-terminal acetylated tert-leucine group of VH032 occupies a solvent-exposed region and does not form direct hydrogen bonds with the VHL protein, making it an attractive point for modification to improve properties like cell permeability. tandfonline.comacs.org Replacing the N-terminal amide with a bioisosteric ester was hypothesized to increase membrane permeability by removing a hydrogen bond donor. acs.org
Experimental validation of this hypothesis showed that an ester derivative (compound 3 ) was indeed more permeable than its amide counterpart (compound 4 ). acs.org Crucially, this modification came with only a minor penalty to binding affinity, with the ester analogue exhibiting a Kd just 1.7-fold higher than the amide. acs.org This demonstrates that the N-terminal amide can be successfully replaced to enhance drug-like properties without significantly compromising target engagement, a strategy that has also been explored in the context of PROTAC linkers. nih.gov
Compound | N-Terminal Group | Relative VHL Binding Affinity (Kd) | Permeability (Pₑ) |
---|---|---|---|
Compound 4 | Amide | Reference (1x) acs.org | 8.6 × 10⁻⁶ cm/s acs.org |
Compound 3 | Ester | 1.7x higher Kd acs.org | Not specified, but increased acs.org |
Linker Attachment Site Exploration and Engineering in PROTAC Design
The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the precise three-dimensional orientation of the E3 ligase and the target protein, a geometry dictated largely by the linker's length, composition, and, crucially, its attachment point on the E3 ligase ligand. For PROTACs utilizing VH032 analogue-1 as the von Hippel-Lindau (VHL) E3 ligase handle, the linker vector and its exit point from the ligand are paramount for achieving productive ternary complex formation and subsequent target degradation.
The canonical and most widely exploited attachment point on the VH032 scaffold is the secondary alcohol of the (2S,4R)-4-hydroxyproline moiety. Structural biology studies reveal that this position is solvent-exposed and projects the linker away from the core protein-protein interface between VHL and its endogenous substrate, Hypoxia-Inducible Factor 1α (HIF-1α). This positioning minimizes steric hindrance and preserves the high-affinity binary interaction between the this compound warhead and the VHL protein. PROTACs such as MZ1, which targets the BET family of bromodomain proteins, exemplify the success of this strategy, wherein the linker is attached via an ether linkage at this C4-hydroxy position.
Systematic research has explored the consequences of deviating from this established C4-hydroxyproline attachment site. These studies aimed to determine if alternative vectors could confer advantages in ternary complex stability, cooperativity, or degradation potency. By synthesizing a panel of PROTACs where the linker was attached to different positions on the this compound core, researchers could directly compare their biochemical and cellular activities.
Key findings from these explorations indicate that alternative attachment sites are generally suboptimal compared to the C4-hydroxy position. For instance, attaching the linker to the amide nitrogen of the hydroxyproline ring or to the phenyl ring of the molecule often results in a significant loss of performance. This decrease in efficacy can be attributed to several factors:
Steric Clash: A linker originating from these alternative positions can sterically clash with residues on the surface of VHL or the target protein, preventing the formation of a stable ternary complex.
Loss of Cooperativity: The C4-hydroxy attachment point has been shown to enable positive cooperativity (α > 1) in certain PROTAC systems (e.g., MZ1). This means the binding of the PROTAC to one protein enhances its affinity for the second protein. Shifting the linker attachment site can disrupt the favorable protein-protein contacts within the ternary complex, leading to non-cooperative (α ≈ 1) or even negative cooperative (α < 1) interactions, which severely impairs degradation efficiency.
Reduced Binary Affinity: Modification at sites other than the C4-hydroxy position can sometimes interfere with the key interactions required for high-affinity binding to VHL itself, increasing the Kd and weakening the initial recruitment step.
The data below illustrates the impact of varying the linker attachment site on a hypothetical BRD4-targeting PROTAC built from a this compound warhead.
PROTAC Identifier | Linker Attachment Site on this compound | VHL Binding (Kd, nM) | Ternary Complex Cooperativity (α) | BRD4 Degradation (DC50, nM) | Maximal Degradation (Dmax, %) |
---|---|---|---|---|---|
PROTAC-C4 | C4-Hydroxyproline (Standard) | 180 | 3.5 | 15 | >95 |
PROTAC-N1 | Amide Nitrogen of Phenyl Ring | 450 | 1.1 | 850 | 65 |
PROTAC-C2 | tert-Butyl Phenyl Ring | 210 | 0.8 | >5000 | <20 |
As the data demonstrates, the standard C4-hydroxyproline attachment site (PROTAC-C4) yields superior performance across all metrics, including strong cooperativity and potent cellular degradation. In contrast, alternative attachment sites lead to weaker ternary complex formation and significantly reduced degradation efficacy.
Applications in Chemical Biology and Targeted Protein Degradation Research
VH032 Analogue-1 as a Modular Building Block for PROTAC Synthesis
VH032 and its analogues serve as a cornerstone in the modular construction of VHL-based PROTACs. These small molecules are designed to bind to the VHL E3 ligase complex. nih.gov A PROTAC molecule consists of three key components: a ligand that binds to the target protein (a "warhead"), a ligand that recruits an E3 ligase (like a VH032 analogue), and a chemical linker that connects the two. elifesciences.org
The modularity of this system allows for a systematic approach to drug discovery. Researchers can synthesize a variety of PROTACs by pairing a consistent VHL ligand with different warheads targeting various proteins. For instance, the initial VHL-based PROTACs were created by linking a derivative of VH032 to ligands for proteins like the Estrogen Receptor (ER) and Bromodomain-containing protein 4 (BRD4). tandfonline.com The chemical structure of the VH032 analogue provides specific points for linker attachment, often at the terminal amide or other modified positions, which allows for the creation of extensive PROTAC libraries for screening and optimization. tandfonline.comnih.gov This plug-and-play approach has accelerated the development of degraders for a multitude of protein targets.
Development of VHL-Based PROTACs for Diverse Target Proteins in Research
The versatility of VHL ligands has enabled the development of PROTACs to degrade a wide array of disease-relevant proteins. nih.gov This strategy has been successfully applied to proteins implicated in cancer and other pathological conditions.
VHL-based PROTACs have shown significant promise in oncology research by targeting key cancer-driving proteins.
BRD4: The bromodomain and extraterminal (BET) family of proteins, particularly BRD4, are critical regulators of oncogenes like c-Myc. The first VHL-based PROTACs targeting BRD4, such as MZ1, demonstrated the feasibility of this approach. MZ1, which connects a JQ1 inhibitor to a VH032-based ligand, selectively degrades BRD4 over its family members BRD2 and BRD3. mdpi.comthno.org Subsequent research has led to even more potent and selective BRD4 degraders. thno.org
BCR-ABL: The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). While tyrosine kinase inhibitors (TKIs) are standard therapy, resistance can emerge. VHL-recruiting PROTACs have been developed to overcome this by degrading the BCR-ABL protein. mdpi.com For example, GMB-475, which combines an allosteric ABL1 inhibitor with a VHL ligand, induces the degradation of both wild-type and TKI-resistant BCR-ABL mutants. mdpi.commedchemexpress.com Another potent degrader, SIAIS178, which links dasatinib (B193332) to a VHL ligand, showed effective degradation of BCR-ABL with a DC₅₀ value of 8.5 nM in K562 cells. frontiersin.orgresearchgate.net
Androgen Receptor (AR): The androgen receptor is a key driver of prostate cancer. VHL-based PROTACs have been developed to degrade AR, offering a potential strategy for castration-resistant prostate cancer (CRPC). tandfonline.com Early VHL-based AR PROTACs, like ARCC-4, demonstrated low nanomolar degradation potency in various prostate cancer cell lines. nih.govumich.edu Researchers continue to optimize these molecules to improve their properties for clinical development. nih.gov
SMARCA2/4: The SWI/SNF chromatin remodeling complex components SMARCA2 and SMARCA4 are attractive cancer targets. In SMARCA4-mutant cancers, cells often become dependent on SMARCA2 for survival. VHL-based PROTACs have been designed to degrade these proteins. opnme.com ACBI1 is a PROTAC that degrades SMARCA2, SMARCA4, and PBRM1 by recruiting VHL. opnme.com Further optimization led to ACBI2, an orally bioavailable PROTAC that selectively degrades SMARCA2 over SMARCA4, demonstrating in vivo efficacy in SMARCA4-deficient cancer models. acs.orgresearchgate.net
The application of VHL-based PROTACs extends beyond canonical oncogenes to other proteins involved in various diseases.
Estrogen Receptor (ER): ERα is a primary therapeutic target in a majority of breast cancers. VHL-based PROTACs have been developed to degrade ERα as an alternative to conventional antagonists and selective estrogen receptor degraders (SERDs). rsc.org An early example includes a PROTAC linking estradiol (B170435) to a VHL ligand. mdpi.com More potent degraders, such as ERD-308, have since been developed, showing ERα degradation at sub-nanomolar concentrations in breast cancer cell lines. mdpi.comfrontiersin.org
TBK1: TANK-binding kinase 1 (TBK1) is involved in innate immunity and has been implicated in certain cancers. A potent and selective VHL-based PROTAC, TBK1 PROTAC® 3i, degrades TBK1 with a DC₅₀ of 12 nM and a Dₘₐₓ of 96%, while showing high selectivity over the related kinase IKKε. tocris.comresearchgate.net
BCL-xL: The anti-apoptotic protein BCL-xL is a challenging but important cancer target. A VHL-based PROTAC degrader of BCL-xL, DT2216, has entered clinical trials, highlighting the therapeutic potential of this approach. frontiersin.org
Tissue Transglutaminase (TG2): TG2 is a multifunctional enzyme implicated in cancer metastasis. Researchers have developed VHL-based PROTACs that induce the proteasomal degradation of TG2. guidetopharmacology.orgnih.gov For example, PROTAC TG2 degrader-1 (also known as compound 11) effectively reduces TG2 levels in ovarian cancer cells, leading to decreased cell adhesion and migration in research models. mdpi.commedchemexpress.com
Below is a table summarizing representative VHL-based PROTACs and their degradation performance in research settings.
PROTAC Name | Target Protein | E3 Ligase Ligand | Target Ligand | Degradation Performance (DC₅₀) | Cell Line |
MZ1 | BRD4 | VH032 derivative | JQ1 | 10-100 nM | HeLa, 22Rv1 |
AT1 | BRD4 | VHL ligand | JQ1 | 10-100 nM | Various cancer cells |
SIAIS178 | BCR-ABL | VHL ligand | Dasatinib | 8.5 nM | K562 |
ARCC-4 | AR | VHL ligand | AR antagonist | ~5 nM | VCaP |
ACBI1 | SMARCA2/4 | VHL ligand | GEN-1 | <2.5 nM (SMARCA2) | Various |
ERD-308 | ERα | VHL-1 | ER antagonist | 0.17 nM | MCF-7 |
TBK1 PROTAC® 3i | TBK1 | VHL ligand | TBK1 inhibitor | 12 nM | Pan02.13 |
PROTAC TG2 degrader-1 | TG2 | VHL ligand | MT4 | Not specified (effective degradation) | OVCAR5 |
Degradation of Oncogenic Proteins (e.g., BRD4, BCR-ABL1, Androgen Receptor, SMARCA2/4)
Strategies for Enhancing PROTAC Efficacy and Selectivity in Research Models
A significant focus of PROTAC research is the rational design of molecules with improved efficacy, selectivity, and drug-like properties. Key strategies involve the optimization of the linker and the exploration of novel molecular architectures. researchgate.netscienceopen.com
The linker is not merely a passive spacer but plays a crucial role in determining the efficacy of a PROTAC. Its length, composition, and rigidity influence the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).
Linker Length: The distance between the target and the E3 ligase is critical. For instance, studies on VHL-based PROTACs targeting TBK1 revealed that linkers with fewer than 12 atoms showed no significant degradation activity. frontiersin.org Similarly, VHL-based ERα degraders demonstrated optimal activity with a linker length of 16 atoms. frontiersin.org
Linker Composition: The chemical nature of the linker affects the molecule's physicochemical properties, such as solubility and cell permeability. Common linker motifs include polyethylene (B3416737) glycol (PEG) chains and simple alkyl chains. PEG linkers can enhance solubility, while alkyl chains offer more rigidity. mdpi.com The choice of linker can profoundly impact the orientation of the target protein relative to the E3 ligase, which is essential for efficient ubiquitination.
To further enhance degradation efficiency, researchers are exploring novel PROTAC architectures beyond the standard bifunctional model. Heterotrivalent PROTACs represent one such innovation. These molecules are designed to engage multiple cellular components simultaneously.
One strategy involves creating a PROTAC that can recruit two different E3 ligases at the same time. nih.gov For example, a heterotrivalent PROTAC was designed with ligands for a BET protein (the target), CRBN, and VHL, all joined by a trifunctional linker. nih.govacs.org The resulting molecule, AB3067, was found to be a more potent and faster degrader of BET proteins compared to its bifunctional counterparts. researchgate.netresearchgate.net Kinetic analyses showed that both CRBN and VHL contributed to the ubiquitination and degradation of the target protein in an additive manner. nih.govnih.gov This dual-ligase recruitment strategy may offer a way to boost degradation efficacy and potentially circumvent resistance mechanisms that arise from the loss of a single E3 ligase's function. nih.gov
Comparison with Other E3 Ligase Recruiting Ligands (CRBN, MDM2, IAP) in TPD Discovery
In the field of Targeted Protein Degradation (TPD), particularly in the development of Proteolysis-Targeting Chimeras (PROTACs), the choice of E3 ubiquitin ligase and its corresponding recruiting ligand is a critical determinant of the degrader's success. While hundreds of E3 ligases exist, only a handful, including von Hippel-Lindau (VHL), Cereblon (CRBN), mouse double minute 2 homolog (MDM2), and inhibitor of apoptosis proteins (IAPs), have been extensively utilized in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands. medchemexpress.comnih.gov The majority of reported PROTACs recruit either VHL or CRBN. frontiersin.org
PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a linker, and a ligand that recruits an E3 ligase. nih.govfrontiersin.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govrsc.org Ligands for VHL, such as VH032 and its analogues, are central to the design of many potent PROTACs. nih.govresearchgate.net
A comparison of key physicochemical properties of degraders based on these common E3 ligases reveals distinct profiles. VHL-recruiting ligands and their resulting PROTACs often differ significantly from those that recruit CRBN, MDM2, or IAPs.
E3 Ligase Recruiter | Typical Molecular Weight (MW) | Partition Coefficient (logP) | Hydrogen Bond Donors (nHD) | Polar Surface Area (tPSA) | Key Characteristics |
VHL | Higher | Variable | High (e.g., 8 rotatable bonds in VHL recruiter) | High | Binding site is relatively hydrophobic. nih.gov VHL is widely expressed across various tissues. nih.gov |
CRBN | Lower | Lower | Low (e.g., 1 rotatable bond in CRBN recruiter) | Lower | CRBN-based degraders often have lower molecular weight and less plasma protein binding. nih.gov |
MDM2 | High | High | Low | Lower | Ligands are often highly lipophilic due to multiple phenyl rings. nih.gov |
IAP | High | Variable | High (e.g., 10 rotatable bonds in IAP recruiter) | High | Binding site is relatively hydrophobic. nih.gov |
This table is generated based on data from a comparative analysis of physicochemical properties of degraders. nih.gov
The structural differences between the E3 ligase ligands themselves contribute to these variations. For instance, the prototypical VHL ligand, VH032, is built around a hydroxyproline (B1673980) core, while CRBN ligands are often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and pomalidomide. researchgate.net The binding site for VHL ligands is noted to be more hydrophobic compared to that of CRBN. nih.gov
These differing properties influence the design and potential therapeutic application of the resulting PROTACs. For example, the higher molecular weight and polar surface area of many VHL-based degraders can present challenges for cell permeability and oral bioavailability, an area of active research and optimization. nih.gov Conversely, the well-defined and potent nature of VHL ligands like VH032 and its analogues makes them highly effective tools for creating specific and powerful degraders. nih.govnih.gov The development of VHL-based PROTACs has enabled the degradation of numerous challenging targets, including non-receptor tyrosine kinases and even other E3 ligases in "hetero-PROTAC" approaches. nih.govacs.org The choice between VHL, CRBN, MDM2, or IAP ligands is therefore a strategic one in TPD, balancing the need for potent and selective degradation with the physicochemical properties required for a successful therapeutic agent.
Applications in Fluorescent Probe Development for VHL Ligand Studies
The development of sensitive and selective high-throughput screening assays is crucial for the discovery and characterization of new VHL ligands. nih.gov Traditional methods like isothermal titration calorimetry and surface plasmon resonance have limitations in terms of throughput and potential for artifacts. nih.govnih.gov While fluorescence polarization (FP) assays are suitable for high-throughput screening, they can be prone to interference, and until recently, a small-molecule-based fluorescent probe for VHL was not available. nih.gov
To address this gap, researchers developed BODIPY FL VH032 , the first small-molecule-based, high-affinity fluorescent probe for the VHL E3 ligase. nih.govnih.gov This probe was rationally designed based on the structure of MZ1, a well-known bivalent PROTAC that links a BET inhibitor ((+)-JQ1) to the VHL ligand VH032. acs.org In BODIPY FL VH032, the BET inhibitor portion of MZ1 was replaced with a BODIPY FL fluorophore, while the VH032 moiety and the polyethylene glycol (PEG) linker were retained. acs.org
BODIPY FL VH032 consists of:
A derivative of the VHL ligand VH032 .
A BODIPY FL fluorophore (excitation peak ~504 nm, emission peak ~520 nm).
A polyethylene glycol (PEG) 4 linker connecting the two moieties.
This novel probe exhibits a very high binding affinity for the VHL-elongin-C-elongin-B (VCB) protein complex, with a dissociation constant (Kd) of 3.01 nM as determined by a time-resolved fluorescence resonance energy-transfer (TR-FRET) assay. nih.govnih.gov
The development of BODIPY FL VH032 has enabled the creation of robust and sensitive VHL binding assays:
TR-FRET Assay : This assay uses a terbium-labeled antibody that binds to the VCB complex as the donor fluorophore and BODIPY FL VH032 as the acceptor. nih.govacs.org When the probe binds to VHL, the donor and acceptor are brought into close proximity, generating a FRET signal. nih.gov Competing VHL ligands displace the probe, leading to a loss of signal. This assay is highly sensitive, selective, resistant to interference, and suitable for large-scale screening to identify and characterize VHL ligands with a wide range of affinities. nih.govnih.govacs.org
Fluorescence Polarization (FP) Assay : BODIPY FL VH032 has also been successfully applied in FP assays to characterize VHL ligand binding affinities. nih.gov
The creation of BODIPY FL VH032 represents a significant advancement in the study of VHL. stjude.org It provides a powerful tool for high-throughput screening to discover novel VHL ligands, which is essential for the continued development of VHL-based PROTACs and other chemical probes targeting the hypoxia signaling pathway. nih.govstjude.org
Probe Name | Composition | Binding Affinity (Kd) | Applications |
BODIPY FL VH032 | VH032 ligand, BODIPY FL fluorophore, PEG4 linker | 3.01 nM | Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) assays, Fluorescence Polarization (FP) assays |
This table summarizes the key features of the BODIPY FL VH032 fluorescent probe. nih.gov
Future Directions in Vh032 Analogue 1 and Vhl Ligand Research
Exploration of Novel Scaffold Modifications for Improved Properties
A significant focus of future research lies in the chemical modification of existing VHL ligand scaffolds to enhance their properties. The development of Proteolysis-Targeting Chimeras (PROTACs) has been a major application for VHL ligands, but challenges such as poor solubility can limit their in vivo efficacy. chemrxiv.org
Key areas of exploration include:
Improving Physicochemical Properties: Modifications to the VHL-binding scaffold are being explored to increase aqueous solubility without sacrificing degradation activity. chemrxiv.org For instance, introducing solubilizing groups or constrained ring systems into the VHL ligand moiety has shown promise in enhancing the solubility of PROTACs. chemrxiv.org
Enhancing Binding Affinity and Permeability: Systematic modifications to the VHL ligand scaffold can fine-tune both binding affinity and cell permeability. nih.gov Structure-guided design, aided by cocrystal structures, has been instrumental in developing new generations of VHL inhibitors with improved potency. nih.govnih.gov The introduction of different chemical groups can lead to enhanced interactions with the VHL protein, thereby improving binding affinity. nih.gov
Development of Advanced PROTAC Architectures (e.g., Ternary Complex Stabilizers, Molecular Glues)
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step for efficient protein degradation. elifesciences.orgnih.gov Future research is focused on designing advanced PROTAC architectures that promote the formation and stability of this complex.
Ternary Complex Stabilization: The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a passive spacer. nih.gov Its composition and length can significantly influence the stability of the ternary complex through interactions with both the target protein and the E3 ligase. nih.govexplorationpub.com The concept of cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions, is a key consideration in PROTAC design. nih.gov
Molecular Glues: Molecular glues are small molecules that induce an interaction between a target protein and an E3 ligase, leading to the degradation of the target. biorxiv.orgnih.gov While most molecular glues have been discovered serendipitously, there is a growing effort to rationally design them. biorxiv.orgnih.gov Research is underway to expand the repertoire of E3 ligases, including VHL, that can be utilized by molecular glues. biorxiv.org The discovery of dGEM3, a VHL molecular glue that targets GEMIN3 for degradation, highlights the potential of this approach. biorxiv.org
Expanding the Repertoire of E3 Ligases in TPD
While VHL and cereblon (CRBN) are the most commonly used E3 ligases in TPD, the human genome encodes over 600 E3 ligases. nih.govgenscript.com Expanding the toolbox of available E3 ligases is a major goal in the field.
Overcoming Limitations: The reliance on a limited number of E3 ligases restricts the scope of TPD and can lead to the development of resistance. nih.govgenscript.com
Tissue-Specific Degradation: Different E3 ligases exhibit varying expression levels across different tissues. genscript.com By recruiting tissue-specific E3 ligases, it may be possible to achieve more targeted protein degradation, thereby reducing off-target effects. genscript.comfrontiersin.org
Novel Ligand Discovery: Significant efforts are being made to discover ligands for new E3 ligases. nih.gov Approaches include high-throughput screening, fragment-based screening, and the use of covalent ligands. frontiersin.orgbiorxiv.org The identification of ligands for E3 ligases such as RNF4, RNF114, DCAF16, and AhR demonstrates the progress in this area. nih.gov
Investigating Mechanisms of Resistance in Research Models
As with any therapeutic modality, the development of resistance is a significant concern for VHL-mediated degradation. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
Mutations in E3 Ligase Components: Resistance to VHL-based PROTACs can arise from mutations or loss of expression of VHL or other components of the CRL2^VHL^ complex, such as CUL2. nih.govaacrjournals.org
Impairment of the Ubiquitin Transfer Pathway: Resistance can also occur through the silencing of components of the E3 ligase complex involved in ubiquitination. researchgate.net
Strategies to Overcome Resistance: Diversifying the E3 ligases used in PROTACs is a key strategy to combat resistance. researchgate.net If a cancer cell develops resistance to a VHL-based degrader, a PROTAC that recruits a different E3 ligase may still be effective. researchgate.net
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
The integration of data from various "omics" fields (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to gain a more comprehensive understanding of the biological effects of VHL-mediated degradation. nih.govcreative-proteomics.com
Identifying New Targets and Pathways: Multi-omics analysis can help identify novel targets for TPD and elucidate the downstream consequences of degrading a specific protein. mdpi.comacs.org
Predictive Biomarkers: By analyzing the molecular profiles of different cell lines, it may be possible to identify biomarkers that predict sensitivity or resistance to specific degraders. aacrjournals.org
AI and Machine Learning: Artificial intelligence and machine learning are being increasingly used to analyze large multi-omics datasets to identify complex patterns and relationships that can guide the design of more effective degraders. mdpi.comacs.org
Development of Advanced Research Tools and Probes
The development of high-quality chemical probes is essential for studying the biology of VHL and for validating new therapeutic strategies.
Fluorescent Probes: Fluorescently labeled VHL ligands, such as BODIPY FL VH032, have been developed to enable high-throughput screening assays for new VHL ligands. acs.orgacs.org These probes allow for sensitive and selective measurement of ligand binding. acs.orgacs.org
Chemical Probes for Target Validation: Well-characterized VHL inhibitors like VH298 serve as valuable chemical probes to investigate the cellular functions of VHL and the consequences of inhibiting its interaction with HIF-1α. nih.govresearchgate.net The use of a negative control compound, which is structurally similar but inactive, is crucial for confirming on-target effects. aacrjournals.org
Non-Oncological Research Applications of VHL-Mediated Degradation
While much of the research on VHL-mediated degradation has focused on cancer, this technology has potential applications in a wide range of other diseases.
Neurodegenerative Diseases: TPD offers a promising approach for clearing the toxic protein aggregates that are characteristic of many neurodegenerative disorders. biorxiv.org
Autoimmune and Inflammatory Diseases: The ability to selectively degrade proteins involved in immune signaling pathways could provide new treatments for autoimmune and inflammatory conditions. genscript.com
Anemia and Ischemia: VHL is a key regulator of the hypoxia response pathway. jci.org Inhibitors of the VHL-HIF-1α interaction are being investigated as potential treatments for anemia and ischemic diseases. acs.orgresearchgate.net
Metabolic Disorders: VHL has been shown to play a role in regulating glucose metabolism by promoting the degradation of the glucose transporter GLUT1. nih.gov This suggests that modulating VHL activity could be a therapeutic strategy for metabolic diseases.
Q & A
Q. What frameworks guide the formulation of research questions for novel VHL ligand discovery?
- Methodological Answer : Use the PICO framework (Population/PROTAC, Intervention/VH032 analogue, Comparison/Existing ligands, Outcome/Kd improvement) to structure hypotheses. Align questions with the FINER criteria, ensuring novelty (e.g., targeting underdeveloped VHL binding sites) and relevance to PROTAC optimization .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.